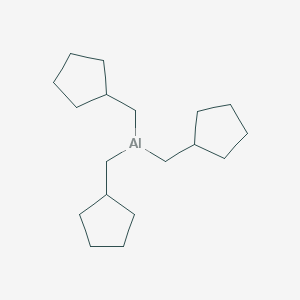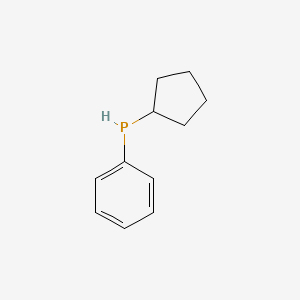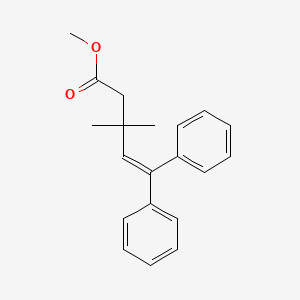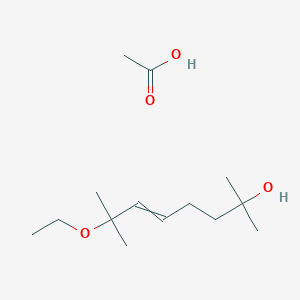
Antibiotic 66-40D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic 66-40D is a novel aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. It is characterized by the presence of a unique 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which has not been found in any other aminoglycoside antibiotic . This compound exhibits broad-spectrum antibacterial activity, making it a valuable addition to the arsenal of antibiotics used to combat bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The production of Antibiotic 66-40D involves the fermentation of Micromonospora inyoensis, a process that requires specific culture conditions. The organism is grown in a medium containing yeast extract, beef extract, tryptose, starch, dextrose, and calcium carbonate at 35°C on a rotary shaker . The fermentation process typically lasts for 6-7 days at 28°C with continuous shaking at 300 rpm .
Industrial Production Methods: Industrial production of this compound follows similar fermentation protocols but on a larger scale. The fermentation broth is supplemented with 2-deoxystreptamine or its analogues to enhance the yield of the antibiotic . The fermentation medium is optimized to ensure maximum production of the desired antibiotic.
Analyse Chemischer Reaktionen
Types of Reactions: Antibiotic 66-40D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions . The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the antibiotic.
Major Products Formed: The major products formed from the chemical reactions of this compound include modified aminoglycosides with enhanced antibacterial activity and reduced toxicity . These modifications are crucial for developing more effective antibiotics with fewer side effects.
Wissenschaftliche Forschungsanwendungen
Antibiotic 66-40D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of aminoglycosides . In biology, it serves as a tool for investigating the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, this compound is used to treat various bacterial infections, particularly those caused by gram-negative bacteria . In industry, it is employed in the production of other aminoglycoside antibiotics through biotransformation processes .
Wirkmechanismus
The mechanism of action of Antibiotic 66-40D involves binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This binding interferes with the interaction between transfer RNA and messenger RNA, leading to the disruption of the translation process and ultimately causing bacterial cell death . The unique 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit enhances the binding affinity of the antibiotic to the ribosome, making it more effective against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Antibiotic 66-40D is similar to other aminoglycoside antibiotics such as gentamicin, kanamycin, and neomycin . it is unique due to the presence of the 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which is not found in any other aminoglycoside . This unique structural feature enhances its antibacterial activity and reduces the likelihood of resistance development . Other similar compounds include sisomicin and ribostamycin, which also exhibit broad-spectrum antibacterial activity but lack the unique sugar unit present in this compound .
Eigenschaften
CAS-Nummer |
53759-50-5 |
|---|---|
Molekularformel |
C18H35N5O7 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |
InChI-Schlüssel |
DAKDDLIZULPEFW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)







![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)



